2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene
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Overview
Description
2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group attached to a benzene ring that is substituted with two chlorine atoms and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-dichloro-3-fluorobenzene and benzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Reaction Mechanism: The benzyloxy group is introduced via a nucleophilic substitution reaction, where the hydroxyl group of benzyl alcohol attacks the electrophilic carbon atom of 1,4-dichloro-3-fluorobenzene, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents, leading to the formation of less substituted benzene derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the halogen atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1,4-dichlorobenzene: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-(Benzyloxy)-3-fluorobenzene: Lacks the chlorine atoms, which can influence its chemical properties and applications.
1,4-Dichloro-3-fluorobenzene:
Uniqueness
2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene is unique due to the combination of its benzyloxy, chlorine, and fluorine substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTCQSXUAWBADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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